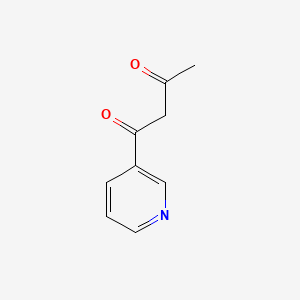

1-(Pyridin-3-yl)butane-1,3-dione

Description

Significance of β-Diketones as Versatile Chemical Scaffolds

β-Diketones, or 1,3-diketones, are a highly important class of organic compounds characterized by two carbonyl groups separated by a single methylene (B1212753) group. This arrangement confers upon them a remarkable versatility that has been harnessed in a vast array of chemical applications. They are renowned as crucial intermediates in organic synthesis, serving as key building blocks for the construction of a wide variety of carbocyclic and heterocyclic systems. nih.govijpras.com The presence of the β-dicarbonyl moiety is also found in numerous biologically and pharmaceutically active compounds. nih.gov

One of the most defining features of β-diketones is their existence in a tautomeric equilibrium between the keto and enol forms. mdpi.com The enol form is stabilized by a strong intramolecular hydrogen bond, which influences the molecule's conformation and reactivity. mdpi.com This tautomerism is a key factor in their utility as ligands in coordination chemistry. β-Diketones are considered among the most popular O,O-ligands for a wide range of d- and f-block metal elements. researchgate.net The resulting metal β-diketonate complexes have found applications as NMR shift reagents, catalysts, and precursors for materials with specific electronic and magnetic properties. researchgate.net

The synthesis of β-diketones has been an area of intense research, with the Claisen condensation being the most traditional method. nih.govijpras.com This reaction involves the condensation of a ketone with an ester in the presence of a base. ijpras.com Other synthetic methodologies include the hydration of alkynones and decarboxylative coupling reactions. nih.gov

Role of Pyridine-Containing Compounds in Advanced Organic Synthesis

Pyridine (B92270), a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental building block in organic chemistry. numberanalytics.comslideshare.net Its unique structure, with a lone pair of electrons on the nitrogen atom and a delocalized π-system, imparts distinct chemical properties. The nitrogen atom makes the pyridine ring a weak base and more polar and reactive compared to benzene. fiveable.me

Pyridine and its derivatives are ubiquitous in nature, found in essential biomolecules such as vitamins (nicotinamide, pyridoxine), coenzymes (NAD+), and alkaloids. fiveable.melifechemicals.com They are also prominent in a vast number of synthetic pharmaceuticals and agrochemicals, with pyridine being the second most common nitrogen heterocycle in FDA-approved drugs. lifechemicals.com The pyridine scaffold is often incorporated into drug molecules to improve water solubility. nih.gov

In advanced organic synthesis, functionalized pyridines serve as versatile building blocks, ligands for catalysis, and reagents. numberanalytics.comlifechemicals.com The pyridine ring can undergo various chemical transformations, including electrophilic and nucleophilic substitution reactions. numberanalytics.com The Kröhnke pyridine synthesis is a notable method for generating highly functionalized pyridines from α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds. wikipedia.org

Contextualization of 1-(Pyridin-3-yl)butane-1,3-dione within Pyridyl β-Diketone Chemistry

This compound is a member of the pyridyl β-diketone family, which incorporates both the versatile β-diketone moiety and the electronically significant pyridine ring. The presence of the pyridine ring introduces an additional coordination site (the nitrogen atom), allowing these ligands to act as either neutral bidentate NO-donors or zwitterionic OO-donors in metal complexes. rsc.org

The synthesis of this compound can be achieved through methods like the Claisen condensation, for instance, by reacting methyl nicotinate (B505614) with acetone (B3395972) in the presence of a base like sodium methoxide (B1231860). researchgate.net

The interplay between the β-diketone and pyridine functionalities in compounds like this compound leads to interesting chemical properties and applications. For example, pyridyl β-diketonate complexes have been investigated for their liquid-crystalline properties and as components in the synthesis of coordination polymers. rsc.orgnih.gov The study of these compounds contributes to the broader understanding of how the combination of different functional groups can lead to novel materials and catalysts.

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₉H₉NO₂ | biosynth.com |

| Molecular Weight | 163.17 g/mol | biosynth.com |

| CAS Number | 3594-37-4 | bldpharm.com |

| Appearance | Light yellow crystalline solid | |

| InChI Key | OVPXWZQQDUKDFN-UHFFFAOYSA-N |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-pyridin-3-ylbutane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-7(11)5-9(12)8-3-2-4-10-6-8/h2-4,6H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVPXWZQQDUKDFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)C1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60306151 | |

| Record name | Nicotinoylacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60306151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3594-37-4 | |

| Record name | 1-(3-Pyridinyl)-1,3-butanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3594-37-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 174282 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003594374 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nicotinoylacetone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174282 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nicotinoylacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60306151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(pyridin-3-yl)butane-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Pyridin 3 Yl Butane 1,3 Dione and Its Analogues

Classic Condensation Reactions for β-Diketone Formation

The formation of the 1,3-dicarbonyl system in these pyridine-containing compounds is predominantly achieved through condensation reactions, where a new carbon-carbon bond is formed between two carbonyl-containing precursors. The Claisen condensation is a cornerstone of this synthetic approach.

Claisen Condensation Approaches Utilizing Pyridine-Containing Esters and Ketones

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters or an ester and a ketone in the presence of a strong base. chemicalbook.comchemicalbook.com This reaction is a powerful tool for synthesizing β-keto esters and, by extension, β-diketones. chemicalbook.com The mechanism involves the deprotonation of the α-carbon of one carbonyl compound to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the second molecule. Subsequent elimination of an alkoxide leaving group from the tetrahedral intermediate yields the final β-dicarbonyl product. chemicalbook.com

The non-fluorinated parent compound, 1-(pyridin-3-yl)butane-1,3-dione, can be synthesized via a Claisen-type condensation. One documented method involves the reaction of a pyridine-3-carboxylic acid ester, such as methyl nicotinate (B505614), with a simple methyl ketone like acetone (B3395972). In this process, a base, typically sodium methoxide (B1231860), is used to deprotonate the α-carbon of acetone. The resulting enolate then attacks the carbonyl of the methyl nicotinate. An acidic workup follows to yield the desired β-diketone.

A specific procedure involves dissolving methyl nicotinate and acetone in a solvent like tetrahydrofuran (B95107) (THF). Sodium methoxide is added, and the mixture is stirred for an extended period. After quenching the reaction and performing an acid wash, the product is extracted and purified.

Reaction of Methyl Nicotinate with Acetone

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

|---|---|---|---|---|

| Methyl Nicotinate | Acetone | Sodium Methoxide | THF | This compound |

A common and effective method for synthesizing trifluoromethylated analogues is the Claisen condensation between an acetylpyridine and ethyl trifluoroacetate (B77799). This "crossed" Claisen reaction is particularly efficient because ethyl trifluoroacetate, lacking α-hydrogens, can only act as the electrophile. The acetylpyridine serves as the enolate precursor. The reaction is typically facilitated by a base such as sodium methoxide in a suitable solvent. This approach has been successfully applied to produce various isomers, including those with the pyridine (B92270) nitrogen at the 2- and 4-positions of the aromatic ring.

For the synthesis of 4,4,4-Trifluoro-1-(pyridin-4-yl)butane-1,3-dione, 4-acetylpyridine (B144475) is treated with ethyl trifluoroacetate and sodium methoxide in a solvent like tert-butyl methyl ether. The reaction proceeds at room temperature, and the product precipitates as a solid after acidification. A similar strategy is used for the 2-pyridyl isomer, where 2-acetylpyridine (B122185) (1-pyridin-2-yl-ethanone) is reacted with ethyl trifluoroacetate in methanol (B129727) with sodium methoxide, often requiring heat to drive the reaction to completion. The product is then isolated after an acidic workup and extraction.

Synthesis of Trifluoromethylated Pyridyl-diones

| Acetylpyridine Isomer | Reagent | Base | Conditions | Product | Yield |

|---|---|---|---|---|---|

| 4-Acetylpyridine | Ethyl trifluoroacetate | Sodium methoxide | Room temperature, 22 h | 4,4,4-Trifluoro-1-(pyridin-4-yl)butane-1,3-dione | 62% |

| 2-Acetylpyridine | Ethyl trifluoroacetate | Sodium methoxide | Reflux overnight | 4,4,4-Trifluoro-1-(pyridin-2-yl)butane-1,3-dione | 81% |

Reaction of 1,3-Butanedione with Pyridine Derivatives and Trifluoromethylating Agents

The synthetic strategy involving the direct trifluoromethylation of a pre-formed this compound, or the reaction of 1,3-butanedione (acetylacetone) with a pyridine derivative and a separate trifluoromethylating agent, is not a commonly documented pathway in the reviewed literature. Synthesis of the trifluoromethylated target compound typically proceeds by incorporating a trifluoromethyl-containing building block from the start, as described in the Claisen condensation methods (see sections 2.1.1.2 and 2.2.1).

Targeted Synthesis of Specific Derivatives

The synthesis of specific isomers and derivatives often requires carefully selected starting materials and reaction conditions to ensure the correct placement of functional groups on the pyridine ring and the dione (B5365651) chain.

Synthesis of 4,4,4-Trifluoro-1-(pyridin-3-yl)butane-1,3-dione

The targeted synthesis of 4,4,4-trifluoro-1-(pyridin-3-yl)butane-1,3-dione is achieved through a Claisen condensation reaction. This method involves the base-mediated reaction of a 3-acetylpyridine (B27631) with an ethyl trifluoroacetate precursor. The reaction builds the β-diketone structure by forming a carbon-carbon bond between the methyl group of the acetylpyridine and the carbonyl carbon of the trifluoroacetate.

This compound is a valuable intermediate and has been prepared for further chemical studies. For instance, it has been used as a precursor in the synthesis of difluoromethyl ketones. In one procedure, the dione was treated with a fluorinating agent to yield a difluorinated product.

Synthesis of 4,4,4-Trifluoro-1-(pyridin-3-yl)butane-1,3-dione

| Precursor 1 | Precursor 2 | Key Reaction Type | Product |

|---|---|---|---|

| 3-Acetylpyridine | Ethyl trifluoroacetate | Claisen Condensation | 4,4,4-Trifluoro-1-(pyridin-3-yl)butane-1,3-dione |

Preparation of Bis(β-diketone) Precursors Incorporating Pyridyl Moieties

The synthesis of molecules containing two β-diketone units, known as bis(β-diketones), particularly those incorporating pyridyl rings, opens avenues for creating complex ligands for metal coordination and building blocks for supramolecular architectures. One notable method involves an acid-promoted oxidative methylenation of 1,3-dicarbonyl compounds using dimethyl sulfoxide (B87167) (DMSO). This approach can be used to prepare methylene-bridged bis-1,3-dicarbonyl compounds, which can serve as key intermediates. researchgate.net

For instance, the reaction of a 1,3-dicarbonyl compound with DMSO in the presence of an acid can lead to the formation of a methylene-bridged bis-1,3-dicarbonyl compound. researchgate.net This strategy is part of a broader set of methods for synthesizing substituted pyridine derivatives. A Hantzsch-type synthesis, for example, can utilize β-enamine carbonyl compounds and a reagent like rongalite in an oxidative coupling reaction to form 2,3,5,6-tetrasubstituted pyridines. In some variations of this reaction, DMSO can act as both a solvent and a carbon source. researchgate.net

| Reactant 1 | Reactant 2 | Reagent/Catalyst | Product Type | Ref. |

| 1,3-Dicarbonyl Compound | DMSO | Acetic Acid | Methylene-bridged bis-1,3-dicarbonyl | researchgate.net |

| β-Enamine Carbonyl Compound | Rongalite | - | 2,3,5,6-Tetrasubstituted Pyridine | researchgate.net |

| 1,3-Diketone | Ammonium Acetate | Trifluoroacetic Acid/DMSO | 2,3,5,6-Tetrasubstituted Pyridine | researchgate.net |

Formation of Related Heterocyclic β-Diketone Intermediates

The synthesis of β-diketones containing various heterocyclic moieties is of significant interest due to their potential applications in medicinal chemistry and materials science. ijpras.com These intermediates are often prepared through condensation reactions. For example, the synthesis of 4,4,4-trifluoro-1-(pyridine-4-yl)butane-1,3-dione is achieved by reacting 4-acetylpyridine with ethyl trifluoroacetate in the presence of a base like sodium methoxide. The resulting product is a yellow solid. chemicalbook.com

The versatility of β-diketones as synthetic intermediates is further highlighted by their use in three-component reactions. A one-pot synthesis of meta-hetarylanilines has been developed starting from heterocycle-substituted 1,3-diketones, acetone, and various amines. The success of this reaction is largely dependent on the electron-withdrawing nature of the heterocyclic substituent on the 1,3-diketone. beilstein-journals.org

Another example of the formation of complex heterocyclic systems from β-diketone precursors is the synthesis of bis-thiazoles and bis-thiazolidinones from indane-1,3-dione. This involves a multi-step process starting with the reaction of indane-1,3-dione with hydrazinecarboxamide, followed by reaction with N-aryl-2-oxopropane-hydrazonoyl chloride derivatives or ethyl (N-arylhydrazono)chloroacetate. mdpi.com

| Precursor 1 | Precursor 2 | Reagent/Base | Product | Ref. |

| 4-Acetylpyridine | Ethyl trifluoroacetate | Sodium Methoxide | 4,4,4-Trifluoro-1-(pyridine-4-yl)butane-1,3-dione | chemicalbook.com |

| Heterocycle-substituted 1,3-diketone | Acetone | Amine | meta-Hetarylaniline | beilstein-journals.org |

| Indane-1,3-dione | Hydrazinecarboxamide | Triethylamine | 2,2'-((1H-indene-1,3(2H)-diylidene)bis(hydrazine-1-carboxamide)) | mdpi.com |

Coordination Chemistry of 1 Pyridin 3 Yl Butane 1,3 Dione and Pyridyl β Diketone Ligands

Ligand Design and Binding Modes

The thoughtful design of pyridyl β-diketone ligands, including the specific placement of the pyridyl nitrogen and the β-dicarbonyl moiety, allows for precise control over the resulting metal complexes' geometry and properties. acs.org These ligands can adopt several coordination modes, a testament to their structural flexibility.

Chelation Through Nitrogen and Oxygen Donor Atoms

A primary binding mode of pyridyl β-diketone ligands involves the formation of a chelate ring with a metal center through one of the dicarbonyl oxygen atoms and the nitrogen atom of the pyridyl group. This N,O-chelation is a common feature in the coordination chemistry of these ligands. For instance, in palladium(II) complexes with pyridyl-substituted β-diketones, both N,O- and O,O-bidentate coordination modes have been observed, sometimes coexisting as cis and trans isomers. researchgate.netrsc.org The specific mode of coordination can be influenced by factors such as the solvent, the nature of the metal ion, and the other ligands present in the coordination sphere.

The versatility of these ligands is further highlighted by the formation of complexes where the β-diketone coordinates as a neutral bidentate N,O-donor or as a zwitterionic O,O-donor system. researchgate.netrsc.org This adaptability makes them valuable building blocks in the design of complexes with specific structural and electronic properties.

Flexidentate Coordination Properties

Pyridyl β-diketone ligands exhibit flexidentate behavior, meaning they can vary their denticity (the number of donor atoms attached to a central metal atom) depending on the reaction conditions and the nature of the metal ion. This flexibility allows them to act as bidentate or bridging ligands, contributing to the formation of diverse and complex architectures. The ability of the ligand to adapt its coordination mode is a direct result of the conformational freedom of the acyclic structure, which can bind to either one or two different metal centers. nih.gov

Bridging Modes in Polynuclear Complexes

In addition to simple chelation, pyridyl β-diketone ligands are adept at forming bridges between multiple metal centers, leading to the assembly of polynuclear complexes. This bridging can occur in several ways. For example, a ligand can chelate to one metal ion via its N,O donors while simultaneously using one of its oxygen atoms to bridge to an adjacent metal ion. This η¹:η²:η¹:μ₂ coordination has been observed in manganese complexes, where the diketonate ligand bridges one Mn(III) and one Mn(II) ion. acs.org

This bridging capability is crucial in the construction of higher nuclearity clusters. For instance, the use of di-2-pyridyl ketone in combination with other ligands has led to the formation of high-nuclearity manganese clusters with unprecedented core topologies, such as [Mn₁₁] and [Mn₁₂] aggregates. mdpi.com Similarly, copper(II) complexes have been synthesized where the ligand facilitates the formation of tetranuclear and polymeric structures. cardiff.ac.ukresearchgate.net

Redox-Active Ligand Characteristics

Pyridyl β-diketone ligands can be considered "non-innocent" or redox-active, meaning they can actively participate in the redox chemistry of the metal complexes they form. acs.org This characteristic arises from the ability of the ligand framework to be oxidized or reduced, thereby influencing the electronic properties of the entire complex. The involvement of the ligand in both oxidative and reductive processes has been demonstrated in ruthenium complexes, indicating a significant mixing of metal-ligand frontier orbitals. acs.org

This redox activity can be tuned by modifying the substituents on the ligand. For example, the introduction of different groups on the pyridyl or phenyl rings can alter the ligand's electron-donating or -withdrawing properties, which in turn affects the redox potentials of the resulting metal complexes. rsc.org This tunability is a key aspect in the design of complexes for applications in catalysis and materials science. Anionic redox-active ligands are capable of reversible oxidation and can act as electron sources for metal centers. rsc.org

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 1-(pyridin-3-yl)butane-1,3-dione and related ligands is typically achieved through the reaction of the ligand with a suitable metal salt in an appropriate solvent. Characterization of the resulting complexes relies on a suite of analytical techniques, including single-crystal X-ray diffraction, NMR spectroscopy, mass spectrometry, and infrared spectroscopy, to elucidate their structures and properties. cardiff.ac.ukresearchgate.netresearchgate.net

Transition Metal Complexes (e.g., Pt, Pd, Ir, Rh, Cu, Mn, Re)

A wide variety of transition metal complexes have been prepared using pyridyl β-diketone ligands, showcasing the broad applicability of this ligand class.

Platinum (Pt) and Palladium (Pd): Complexes of platinum and palladium with pyridyl-containing ligands have been investigated for their potential applications, including in medicinal chemistry. nih.govresearchgate.net Palladium(II) complexes of pyridyl β-diketones can exist as mixtures of cis and trans isomers with either N,O- or O,O-bidentate coordination. researchgate.netrsc.org The introduction of fluorine-containing substituents into the β-diketonate ligand can enhance the volatility and thermal stability of the corresponding palladium complexes. mdpi.com Studies on platinum(II) complexes with bidentate pyridyl ligands have also been reported, highlighting their potential cytotoxicity. westernsydney.edu.au

Iridium (Ir) and Rhodium (Rh): Heteroleptic iridium complexes incorporating β-diketonate ancillary ligands have been synthesized and their photophysical properties studied. rsc.org The use of β-diketones allows for the fine-tuning of the electronic and spectroscopic properties of these complexes. rsc.org Novel iridium(I) complexes containing pyridyl-based ligands have also been prepared, demonstrating the versatility of these ligands in stabilizing different oxidation states and coordination geometries of iridium. acs.org

Copper (Cu): Copper(II) chelate complexes of pyridyl-containing β-diketonates have been synthesized and characterized. researchgate.net These complexes are of interest due to their potential applications in various fields, including catalysis and materials science. researchgate.netacs.orgnih.gov The structural diversity of copper complexes with pyridyl ketone-based ligands is notable, ranging from mononuclear species to polynuclear clusters and coordination polymers. cardiff.ac.ukresearchgate.net

Manganese (Mn): The flexibility of pyridine-containing β-diketone ligands has been exploited to synthesize mixed-valence tetranuclear and hexanuclear manganese complexes. acs.orgnih.gov These complexes exhibit interesting magnetic properties, with some showing superparamagnetic behavior and single-molecule magnet characteristics. nih.gov The ability of the ligand to adopt different coordination and bridging modes is key to the formation of these complex multinuclear structures. acs.orgmdpi.comnih.gov Manganese(II) β-diketonate complexes with other pyridine-based ligands have also been prepared and structurally characterized. semanticscholar.orgresearchgate.net

Rhenium (Re): Rhenium complexes with β-diketone ligands have been synthesized through the reaction of chloropentacarbonylrhenium(I) with the β-diketone. cdnsciencepub.comcdnsciencepub.com These reactions can yield dimeric compounds which can be further reacted with donor ligands like pyridine (B92270) to form monomeric complexes of the type Re(CO)₃(dik)L. cdnsciencepub.comcdnsciencepub.com The β-ketoenol can also coordinate as a monodentate neutral ligand to form dimeric rhenium(I) complexes. researchgate.net Octahedral rhenium cluster complexes have also been synthesized with pyridyl-containing ligands. nih.gov

Interactive Data Table of Selected Transition Metal Complexes

| Complex | Metal | Ligand(s) | Key Structural Features | Reference(s) |

|---|---|---|---|---|

| [Pd(κ²-LR(n)py)₂] | Pd(II) | Pyridyl β-diketonate | Mixture of cis and trans isomers with N,O- or O,O-bidentate coordination. | researchgate.netrsc.org |

| [Mn₄O(O₂CCCl₃)₆(L¹)₂] | Mn(II)₂Mn(III)₂ | 1-phenyl-3-(2-pyridyl)propane-1,3-dione | Trapped-valence tetranuclear core [Mn(II)₂Mn(III)₂(μ₄-O)]⁸⁺. | nih.gov |

| [Mn₆O₂(O₂CPh)₈(L¹)₃] | Mn(II)₃Mn(III)₃ | 1-phenyl-3-(2-pyridyl)propane-1,3-dione | Hexanuclear core [Mn(II)₃Mn(III)₃(μ₄-O)₂]¹¹⁺. | nih.gov |

| [Cu(II) chelate complexes] | Cu(II) | Pyridyl-containing β-diketonates | Chelate complexes with varying substituents. | researchgate.net |

| [Re₂(CO)₆(dik)₂] | Re(I) | β-diketone | Dimeric complex. | cdnsciencepub.comcdnsciencepub.com |

| [Re(CO)₃(dik)L] | Re(I) | β-diketone, Pyridine | Monomeric complex formed from the dimeric precursor. | cdnsciencepub.comcdnsciencepub.com |

Synthesis of Mononuclear and Polynuclear Species

The ability of pyridyl-containing ligands to bridge metal centers is a cornerstone of their coordination chemistry, facilitating the synthesis of both simple mononuclear complexes and intricate polynuclear species. Depending on the reaction conditions, the stoichiometry, and the specific metal ion used, these ligands can yield dimers, one-dimensional (1D) chains, and even complex three-dimensional (3D) structures. nih.govnih.govresearchgate.net

For instance, reactions of hydrated cupric salts with various azopyridyl ligands have been shown to produce mononuclear, dinuclear, and polynuclear complexes in high yields. nih.gov The choice of ligand dictates the final structure; for example, 2-[3-(pyridylamino)phenylazo]pyridine has been used to synthesize an infinite 1D zigzag chain with a saw-tooth-like structure. nih.gov Similarly, the use of N-(pyridin-3-yl)isonicotinamide with nickel(II) salts resulted in the formation of a layered coordination polymer with a distinct triangular grid topology. nih.gov

A particularly notable example involves the use of 1-(4-pyridyl)butane-1,3-dione, an isomer of the title compound, as a "metalloligand". researchgate.net In this approach, a mononuclear octahedral complex, [M(III)L₃] (where L is the deprotonated ligand), is first synthesized. The three outward-facing pyridyl nitrogen atoms of this stable complex can then coordinate to other metal ions. This strategy has been successfully employed to predictably self-assemble high-nuclearity heterometallic coordination cubes, such as [Cr(III)₈Ni(II)₆] clusters. researchgate.net

Table 1: Examples of Mononuclear and Polynuclear Complexes with Pyridyl-Containing Ligands

| Metal Ion(s) | Ligand Type | Resulting Structure | Reference |

|---|---|---|---|

| Cu(II) | Azopyridyl Ligands | Mononuclear, Dinuclear, 1D Polynuclear Chain | nih.gov |

| Zn(II) | 1,4-diamino-2,3-di(2-pyridyl)butane | Dinuclear Complex | znaturforsch.comresearchgate.net |

| Ni(II) | N-(pyridin-3-yl)isonicotinamide | 2D Layered Coordination Polymer | nih.gov |

| Cr(III), Ni(II) | 1-(4-pyridyl)butane-1,3-dione | Polynuclear Coordination Cube | researchgate.net |

| Fe(II) | Substituted 1,2,4-triazole | Polynuclear Complexes | researchgate.net |

Formation of Aminocarbene Complexes

The reactivity of the coordinated β-diketonate moiety can lead to the formation of novel complex types. One such transformation is the synthesis of aminocarbene complexes. Research has shown that the reaction of a dinuclear platina-β-diketone with 2-aminopyridine (B139424) results in the formation of cyclic aminocarbene complexes of platinum(II). acs.org In this process, the amine attacks the carbonyl carbon of the diketonate ligand, followed by a rearrangement to form a stable, cyclic structure where a carbon-metal bond is established, characteristic of an aminocarbene. The constitution of these monomeric, square-planar platinum complexes has been unequivocally confirmed by spectroscopic methods and single-crystal X-ray diffraction. acs.org

Lanthanide Metal Complexes (e.g., Dy, Eu)

The unique photophysical properties of lanthanide ions, such as their sharp, characteristic emission bands and long luminescence lifetimes, make them highly desirable components in functional materials. nih.gov The coordination of lanthanide ions like Dysprosium (Dy) and Europium (Eu) with organic ligands is a key strategy for sensitizing this luminescence. Pyridyl β-diketones are excellent candidates for this purpose, as the ligand can absorb energy and efficiently transfer it to the central lanthanide ion (the "antenna effect").

While the direct synthesis of lanthanide complexes with this compound is not extensively detailed in the provided context, the synthesis of neutral mononuclear lanthanide complexes with related N-donor ligands, such as 4'-(1H-imidazol-1-yl)biphenyl-4-carboxylic acid, has been achieved under solvothermal conditions. nih.gov These studies demonstrate the formation of isostructural series of complexes, for example [Ln(HL)₂(NO₃)₃], where Ln can be La, Ce, Nd, Eu, Gd, Dy, or Ho. nih.gov Characterization of the europium(III) complex in this series revealed the characteristic emission peaks of the Eu(III) ion, confirming the successful ligand-to-metal energy transfer that is crucial for luminescence applications. nih.gov

Spectroscopic Characterization of Metal Complexes

A comprehensive suite of spectroscopic techniques is essential to elucidate the structure, bonding, and electronic properties of the metal complexes formed with this compound and related ligands.

NMR Spectroscopy of Metal-Ligand Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the coordination of the ligand to the metal center in solution. Both ¹H and ¹³C NMR are used to verify the constitution of newly synthesized complexes. acs.org Upon coordination, the chemical shifts of the pyridyl protons and carbons are expected to change significantly compared to the free ligand. For instance, detailed mono- and bi-dimensional ¹H NMR investigations have been crucial for the complete characterization of palladium(II) and platinum(II) complexes with various pyridyl-containing ligands. rsc.org The NMR spectra of different metal complexes, such as those of Ni(II) and Cu(I) with pyridine, can show distinct peaks corresponding to the different chemical environments of the pyridine ligands within the coordination sphere. jscimedcentral.com

UV-Vis and Fluorescence Spectroscopy of Complexes

Ultraviolet-visible (UV-Vis) and fluorescence spectroscopy provide insight into the electronic structure and photophysical properties of the complexes. The UV-Vis absorption spectra typically show bands corresponding to π → π* and n → π* transitions within the ligand. researchgate.net In metal complexes, new bands may appear which are assigned to metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions. db-thueringen.de

For example, the electronic spectra of various polymer-metal complexes have been used to deduce the geometry of the metal center. mdpi.com Specific absorption bands can be attributed to d-d transitions, such as the ³A₂g(F)→³T₁g(P) transition in octahedral nickel(II) complexes. mdpi.com In the case of lanthanide complexes, fluorescence spectroscopy is paramount. The luminescence spectrum of a [Eu(HL)₂(NO₃)₃] complex, for instance, displays sharp, characteristic emission peaks for the Eu(III) ion at 593, 597, 615, and 651 nm, which correspond to the ⁵D₀ → ⁷Fⱼ transitions. nih.gov

Table 2: Illustrative Spectroscopic Data for Pyridyl-Containing Complexes

| Complex Type/Ligand | Technique | Observed Bands/Signals | Assignment/Interpretation | Reference |

|---|---|---|---|---|

| Furo-pyridine derivative | UV-Vis | 250-390 nm | π → π* and n → π* transitions | researchgate.net |

| [Eu(HL)₂(NO₃)₃] | Fluorescence | 593, 597, 615, 651 nm | ⁵D₀ → ⁷Fⱼ transitions of Eu(III) | nih.gov |

| Ruthenium Tris-Diimine Complex | UV-Vis | 288, 378, 392 nm | Ligand-centered and MLCT transitions | db-thueringen.de |

| Ni(II) Polymer Complex | UV-Vis | ~17,000, ~22,000, ~31,000 cm⁻¹ | d-d transitions suggesting octahedral geometry | mdpi.com |

| Ni(II) Pyridine Complex | IR | 2130 cm⁻¹ | Characteristic absorption for coordinated pyridine | jscimedcentral.com |

Mass Spectrometry and Elemental Analysis

Elemental analysis is a fundamental technique used to confirm the bulk purity and stoichiometry of a newly synthesized complex. By comparing the experimentally found percentages of carbon, hydrogen, and nitrogen with the calculated values for the proposed formula, the metal-to-ligand ratio can be established. rsc.orgmdpi.com

Mass spectrometry provides further confirmation of the complex's identity by measuring its mass-to-charge ratio. Techniques like positive-ion electrospray ionization mass spectrometry (ESI-MS) are particularly useful for providing evidence of the integrity of the complexes in solution and for studying their fragmentation patterns. nih.gov Together, these methods provide unambiguous confirmation of the constitution of the target metal complexes. acs.org

Infrared (IR) Spectroscopy for Coordination Confirmation

Infrared (IR) spectroscopy is a fundamental technique for confirming the coordination of this compound and related pyridyl β-diketone ligands to a metal center. The process of coordination induces significant changes in the vibrational frequencies of the ligand, particularly in the regions associated with the carbonyl (C=O) and carbon-carbon double bonds (C=C) of the β-diketonate moiety, as well as the vibrations of the pyridine ring.

Upon complexation, the β-diketone ligand typically exists exclusively in its deprotonated enolic form, chelating to the metal ion through both oxygen atoms. nih.govasianpubs.org This chelation results in the delocalization of the π-electrons within the newly formed six-membered metallacycle. Consequently, the distinct ν(C=O) and ν(C=C) stretching vibrations of the free ligand are replaced by new characteristic bands in the spectra of the metal complexes. Typically, strong bands observed in the 1500–1700 cm⁻¹ region of the free ligand's spectrum, corresponding to C=O and C=C stretching modes, shift to lower frequencies upon coordination. These shifts are indicative of the weakening of the C=O double bond character as electron density is drawn towards the metal center.

Key vibrational bands that are diagnostic of coordination include:

ν(C=O) + ν(C=C) Vibrations: In metal complexes, bands in the approximate range of 1550–1620 cm⁻¹ and 1450-1580 cm⁻¹ are often assigned to the antisymmetric and symmetric stretching vibrations of the O=C=C=C=O fragment, respectively. For example, in various lanthanide complexes with a β-diketone ligand, strong stretching vibrations appear in the 1611-1612 cm⁻¹ region. mdpi.com

Pyridine Ring Vibrations: Coordination of the pyridyl nitrogen to a metal center also alters the pyridine ring's vibrational modes. These changes, though sometimes subtle, can be observed in the 1400-1650 cm⁻¹ and 1000-1100 cm⁻¹ regions. researchgate.netmdpi.com Shifts in the C-H wagging modes can also indicate coordination. mdpi.com

Metal-Oxygen (M-O) Vibrations: The formation of a coordinate bond between the metal and the diketonate oxygen atoms gives rise to new vibrational modes at lower frequencies, typically in the far-infrared region (400-600 cm⁻¹). tsijournals.com These M-O stretching bands provide direct evidence of chelation. tsijournals.com

The comparison of the IR spectra of the free ligand with that of the resulting metal complex is a clear method to confirm that coordination has occurred through the enolic form of the β-diketone. asianpubs.org

X-ray Crystallographic Analysis of Coordination Geometries

X-ray crystallography provides definitive insights into the three-dimensional structures of metal complexes of this compound and its analogs, revealing precise coordination numbers, geometries, and bonding modes. The ambidentate nature of these ligands, possessing both a hard O,O'-β-diketonate site and a softer N-pyridyl site, allows for a rich variety of structural architectures. researchgate.net

In most cases, the ligand acts as a bidentate chelator through its two oxygen atoms, forming a stable six-membered ring with the metal ion. nih.govresearchgate.net The coordination of the pyridyl nitrogen atom depends on the metal ion, its coordination preferences, and the stoichiometry of the complex.

Common coordination geometries and structural motifs include:

Octahedral Geometry: For many trivalent metal ions like Fe(III) and Al(III), tris-chelated complexes such as [Fe(dmppd)₃] and [Al(dmppd)₃] are formed, where 'dmppd' is the closely related 1,3-di(3-pyridyl)propane-1,3-dionato. nih.govmanchester.ac.uk In these mononuclear complexes, the metal center is coordinated to six oxygen atoms from three β-diketonate ligands, resulting in a distorted octahedral geometry. nih.govmanchester.ac.uk The pyridyl groups are typically uncoordinated and project outwards from the complex.

Square Planar and Polymeric Structures: Divalent metals like Cu(II) and Zn(II) can form bis-chelated complexes. nih.govmanchester.ac.uk For instance, [Cu(dppd)₂] (where 'dppd' is 1,3-di(4-pyridyl)propane-1,3-dionato) initially forms a square-planar complex. However, these units can then self-assemble into two-dimensional polymeric networks where the pyridyl nitrogen of one complex coordinates to the axial position of a neighboring metal center. nih.govmanchester.ac.uk

Higher Coordination Numbers: Lanthanide ions, known for their preference for higher coordination numbers, can exhibit varied geometries. Europium complexes, for example, have been observed with octacoordinate environments, such as O₆N₂ where the metal is bound to six diketonate oxygens and two pyridine nitrogens. researchgate.net Other environments, like O₇N₁ and O₈, can also occur where solvent molecules (like water) complete the coordination sphere. researchgate.net

Alternative Coordination Modes: While O,O'-chelation is dominant, other modes are possible. Studies on palladium(II) complexes with pyridyl β-diketones have shown that the ligand can coordinate as a neutral bidentate N,O-donor system in addition to the more common anionic O,O'-mode. rsc.orgresearchgate.net

The structural data from X-ray crystallography is crucial for understanding how these complexes can be used as building blocks ("metalloligands") for more complex architectures. nih.govmanchester.ac.uk

Reactivity of Metal-β-Diketone Complexes

Metal complexes derived from this compound and related pyridyl β-diketones are not merely static structures but are reactive species capable of undergoing further chemical transformations. Their reactivity is centered on both the metal center and the uncoordinated functional groups of the ligand, particularly the pyridyl nitrogen. This allows for ligand exchange reactions, interactions with bases, and the strategic construction of larger, multi-metallic assemblies.

Reactions with Bases and Other Ligands

The coordination sphere of metal-β-diketonate complexes can be modified through reactions with external reagents like bases and other potential ligands. These transformations, often termed ligand exchange or substitution reactions, are fundamental to coordination chemistry. libretexts.org

Reactions can involve the displacement of the entire β-diketonate ligand or, more commonly, the substitution of ancillary ligands (like water or solvent molecules) that may be coordinated to the metal center. For instance, aqua ligands in complexes like [Eu(dmppd)₂(H₂O)₄]Cl are susceptible to replacement by other donor molecules. nih.gov The dissolution of certain polymeric complexes in strongly coordinating solvents like dimethyl sulfoxide (B87167) (DMSO) can lead to ligand exchange and the formation of new monomeric species. nih.gov

The reactivity of these complexes towards substitution can be influenced by the electronic properties of the β-diketone ligand. Electron-withdrawing groups on the ligand can increase the reactivity of the complex towards substitution by affecting the electron density at the metal center. iosrjournals.org In some systems, β-diketonate complexes react with other ligands, such as triphenylphosphite, in substitution reactions. iosrjournals.org The addition of bases like pyridine can also lead to the formation of mixed-ligand complexes where the base coordinates to the metal. tandfonline.com

Formation of Heterometallic Complexes

A key feature of complexes of this compound and its analogs is their ability to function as "metalloligands" or "metallatectons". nih.govnih.gov When a primary metal ion (e.g., Fe³⁺, Al³⁺) is coordinated in a tris-chelate fashion, the pyridyl nitrogen atoms remain uncoordinated and are available to bind to a second, different metal ion. nih.govmanchester.ac.uk This stepwise approach is a powerful strategy for the rational design and synthesis of heterometallic (or mixed-metal) coordination complexes. nih.govnih.gov

For example, the iron(III) complex [Fe(dmppd)₃], which is a discrete molecule with six outward-facing pyridyl groups, readily reacts with silver(I) salts. researchgate.netnih.gov The specific structure of the resulting heterometallic product can be controlled by the counter-anion of the silver salt.

Reaction with AgBF₄ yields [AgFe(dppd)₃]BF₄, where silver ions link the iron-containing metalloligands into discrete nanotubes. nih.govmanchester.ac.uk

Reaction with AgNO₃ leads to [Ag₂Fe(dmppd)₃(ONO₂)]NO₃, a layered structure where all pyridyl groups are coordinated to silver centers, and a nitrate (B79036) ion bridges two silver ions. researchgate.netnih.gov

Reaction with silver trifluoroacetate (B77799) results in a similar layered structure with a bridging trifluoroacetate ion. nih.gov

This methodology has also been used to construct sophisticated heterometallic cages, such as those containing half-sandwich Rh, Ir, or Ru fragments linked by a Cu(II)-β-diketonate metalloligand. nih.gov The co-crystallization of different metal β-diketonates is another method used to form heterometallic structures, such as a [Eu-Co] complex where β-diketonate oxygen atoms bridge the two different metal ions. nih.gov

Reactivity and Organic Transformations of 1 Pyridin 3 Yl Butane 1,3 Dione

Utilization as a Synthetic Building Block

The bifunctional nature of 1-(pyridin-3-yl)butane-1,3-dione, possessing both electrophilic carbonyl carbons and a nucleophilic active methylene (B1212753) group, makes it an ideal precursor for the synthesis of various heterocyclic systems. The presence of the pyridine (B92270) ring also influences its reactivity and provides a site for further functionalization.

Intermediacy in Heterocycle Synthesis

The 1,3-dicarbonyl functionality is a classic synthon for the construction of five- and six-membered rings through condensation reactions with various dinucleophiles.

While the direct use of this compound in well-known named reactions for pyridine synthesis like the Hantzsch or Bohlmann-Rahtz syntheses is not extensively documented in readily available literature, its structural motif is integral to building more complex pyridine-containing structures. The general principle of the Bohlmann-Rahtz synthesis involves the condensation of an enamine with an ethynylketone to form a substituted pyridine. google.comresearchgate.net Modifications of this method utilize 1,3-dicarbonyl compounds, such as this compound, which can react with an enamine or generate one in situ with ammonia, and an alkynone to yield polysubstituted pyridines. nih.gov This approach offers a high degree of control over the final substitution pattern of the pyridine ring.

The reaction of 1,3-dicarbonyl compounds with hydrazine (B178648) and its derivatives is a fundamental and widely used method for the synthesis of pyrazoles, known as the Knorr pyrazole (B372694) synthesis. ajol.infonih.gov In this reaction, this compound would be expected to react with hydrazine to yield 3-methyl-5-(pyridin-3-yl)pyrazole. The reaction proceeds through a condensation reaction to form a hydrazone intermediate, which then undergoes cyclization and dehydration to form the aromatic pyrazole ring. The regioselectivity of the reaction is dependent on the reaction conditions and the substitution pattern of the hydrazine.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Hydrazine | 3-Methyl-5-(pyridin-3-yl)pyrazole | Knorr Pyrazole Synthesis |

Similarly, the reaction of this compound with hydroxylamine (B1172632) hydrochloride is a standard method for the synthesis of isoxazoles. This reaction also proceeds via condensation to form an oxime, followed by cyclization and dehydration to afford 3-methyl-5-(pyridin-3-yl)isoxazole. The versatility of this method allows for the preparation of a wide array of substituted isoxazoles by varying the substituents on both the dicarbonyl compound and the hydroxylamine derivative. researchgate.netresearchgate.net

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Hydroxylamine | 3-Methyl-5-(pyridin-3-yl)isoxazole | Isoxazole Synthesis |

Pyrimidine (B1678525) rings, which are core structures in many biologically active compounds, can be synthesized through the condensation of 1,3-dicarbonyl compounds with amidines, urea, or thiourea. jmchemsci.com For instance, the reaction of this compound with guanidine (B92328) would be expected to produce 2-amino-4-methyl-6-(pyridin-3-yl)pyrimidine. This reaction, often referred to as the Biginelli reaction or a related condensation, is a cornerstone in the synthesis of pyrimidine derivatives. ajol.infogoogle.com A derivative of the target compound, 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one, has been used in the synthesis of a 6-methyl-N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine, a key intermediate for the drug imatinib. google.com

| Reactant 1 | Reactant 2 | Product |

| This compound | Guanidine | 2-Amino-4-methyl-6-(pyridin-3-yl)pyrimidine |

| This compound | Urea | 4-Methyl-6-(pyridin-3-yl)pyrimidin-2(1H)-one |

| This compound | Thiourea | 4-Methyl-6-(pyridin-3-yl)pyrimidine-2(1H)-thione |

While direct synthesis of pyridazines from this compound is less common, a potential route involves its corresponding α-diazo derivative. The synthesis of pyridazines can be achieved through various methods, including the reaction of 1,4-dicarbonyl compounds or α,β-unsaturated carbonyls with hydrazines. organic-chemistry.org A more specialized approach involves the [4+2] cycloaddition of α-diazo-1,3-diketones with dienophiles. The α-diazo derivative of this compound could potentially undergo reactions with alkynes to form substituted pyridazines, although specific examples in the literature are scarce.

Modifications and Derivatization Reactions

The reactivity of this compound is not limited to heterocycle formation. The active methylene group and the carbonyl groups are susceptible to various modifications, allowing for the introduction of diverse functional groups.

The active methylene group, located between the two carbonyls, is acidic and can be readily deprotonated to form a stabilized enolate. This enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions. These include C-alkylation with alkyl halides and acylation with acyl chlorides or anhydrides. rsc.orgrsc.org These reactions allow for the introduction of various substituents at the C2 position of the butane-1,3-dione backbone.

Furthermore, the carbonyl groups can undergo typical reactions of ketones, such as reduction to alcohols or conversion to imines and other derivatives. The enol form of the dione (B5365651) can also undergo O-alkylation under specific conditions. These derivatization reactions significantly expand the synthetic utility of this compound, making it a versatile platform for creating a library of substituted pyridyl compounds with potential applications in various fields of chemistry.

Introduction of Trifluoromethyl Groups

The incorporation of a trifluoromethyl (-CF3) group into heterocyclic molecules is a widely employed strategy in medicinal and agricultural chemistry to enhance a compound's biological efficacy. researchgate.net The -CF3 group can significantly improve properties such as metabolic stability, lipophilicity, and binding affinity due to its high electronegativity and steric bulk. researchgate.net

Several synthetic strategies exist for producing trifluoromethylated pyridines. These can be broadly categorized into direct trifluoromethylation of a pre-formed pyridine ring and a building-block approach where a CF3-containing precursor is used to construct the heterocyclic ring. nih.gov

Direct Fluorination: One method involves the direct fluorination of a corresponding (trichloromethyl)pyridine compound. This reaction is typically carried out in the liquid phase using hydrogen fluoride (B91410) (HF) in the presence of a metal halide catalyst under pressure, which converts the -CCl3 group into a -CF3 group. google.com Another modern approach is a light-promoted perfluoroalkylation using reagents like sodium trifluoromethylsulfinate (Langlois' reagent), which can functionalize pyridones and related N-heteroarenes without the need for a photocatalyst. acs.org

Building-Block Approach: A common and powerful strategy involves the cyclocondensation of a trifluoromethyl-containing building block. researchgate.net For instance, ethyl 4,4,4-trifluoroacetoacetate or ethyl 4,4,4-trifluoro-3-oxobutanoate can react with other precursors in a Pechmann-type reaction or other cyclization methods to form the trifluoromethylated pyridone or pyridine ring system. rsc.orgmdpi.com This approach allows for the precise placement of the -CF3 group on the target molecule. The resulting trifluoromethylated pyridines are key intermediates in the synthesis of numerous commercial fungicides and herbicides. nih.gov

Table 1: Properties Influenced by Trifluoromethyl Group Introduction

| Property | Effect of -CF3 Group | Rationale |

|---|---|---|

| Lipophilicity | Increased | The fluorine atoms increase the nonpolar surface area of the molecule. researchgate.net |

| Metabolic Stability | Increased | The strong carbon-fluorine bond is resistant to metabolic cleavage by enzymes. researchgate.net |

| Binding Affinity | Can be enhanced | The group can alter the electronic distribution and conformation, leading to stronger interactions with biological targets. researchgate.net |

| Acidity/Basicity | Modified | The strong electron-withdrawing nature of the -CF3 group affects the pKa of nearby functional groups. nih.gov |

Electrophilic and Nucleophilic Additions

The dual functionality of this compound dictates its reactivity towards both electrophiles and nucleophiles. The molecule exists in a dynamic equilibrium between its keto and enol forms. The enol tautomer possesses a nucleophilic C-C double bond, while the carbonyl carbons of the keto form are electrophilic centers.

Electrophilic Additions: Reactions with electrophiles typically occur at the central carbon atom (C2) of the dione moiety, which is made nucleophilic through enolization. The enol form can react with various electrophiles. For instance, electrophilic fluorinating agents like Selectfluor® can introduce fluorine atoms at this position. nih.gov While the pyridine ring itself is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom, the dicarbonyl side chain directs electrophilic attack to the C2 position. The general mechanism for electrophilic addition to a conjugated system, such as the enol form, involves the formation of a stabilized carbocation intermediate. pressbooks.publibretexts.org

Nucleophilic Additions: The carbonyl carbons of the 1,3-dione are susceptible to attack by nucleophiles. This can lead to a variety of addition and condensation products. A classic reaction is the Knoevenagel condensation, where an active methylene compound reacts with a carbonyl group. nih.gov Furthermore, amines can react with the carbonyl groups to form enamines or undergo cyclocondensation to generate new heterocyclic systems. mdpi.comnih.gov The reaction of β-dicarbonyl compounds with hydrazine or hydroxylamine is a standard method for synthesizing pyrazoles and isoxazoles, respectively. rsc.org The pyridine ring can also be activated towards nucleophilic attack, for example, by forming a pyridine N-oxide, which can then react with nucleophiles. rsc.org

Table 2: Reactive Sites in this compound

| Reactive Site | Type of Reagent | Potential Reaction |

|---|---|---|

| Carbonyl Carbons (C1, C3) | Nucleophile (e.g., R-NH2, Grignard reagents) | Nucleophilic addition, condensation, formation of imines/enamines. youtube.com |

| Methylene Carbon (C2) | Electrophile (e.g., Halogens, Alkyl halides via enolate) | Electrophilic substitution (alkylation, halogenation). nih.gov |

| Enol/Enolate | Electrophile | Attack by the nucleophilic C2 carbon. |

| Pyridine Nitrogen | Electrophile (e.g., Peroxy acids) | Formation of Pyridine N-oxide. rsc.org |

| Pyridine Ring Carbons | Nucleophile (with activating group or specific conditions) | Nucleophilic aromatic substitution. |

Functionalization for Specific Applications

The functionalization of the this compound scaffold is driven by the quest for new molecules with specific applications, particularly in pharmaceuticals and materials science. Pyridine and its derivatives are ubiquitous motifs in FDA-approved drugs. rsc.orgnih.gov

The reactivity described above allows for the strategic modification of the molecule. For example, introducing trifluoromethyl groups is a key functionalization for creating potent agrochemicals and pharmaceuticals. researchgate.netnih.gov The synthesis of the nematicidal and fungicidal agent fluopyram (B1672901) relies on an intermediate derived from a trifluoromethyl pyridine core. researchgate.net

Furthermore, β-diketones are excellent ligands for metal ions, forming stable coordination complexes. The resulting metal β-diketonates often exhibit enhanced biological activity, including antibacterial, antifungal, and antitumor properties, compared to the free ligands. nih.gov The functionalization of this compound can therefore be tailored to produce novel metal-based therapeutic agents.

The ability to undergo condensation reactions allows for the molecule to be incorporated into larger, more complex structures. For instance, reactions with binucleophiles can lead to the formation of various heterocyclic systems, expanding the chemical space for drug discovery. The functionalization of the pyridine ring itself, often through C-H activation or by using pre-functionalized precursors, provides another avenue to modulate the molecule's properties for targeted applications. researchgate.netdigitellinc.com This strategic functionalization is central to developing novel compounds for use as bioactive agents or in materials science. nih.gov

Catalytic Applications of Metal Complexes Derived from Pyridyl β Diketones

Homogeneous Catalysis

The pyridine (B92270) and related N-heterocyclic ligands are foundational in coordination chemistry and have been utilized to produce a wide array of metal complexes for catalysis. In homogeneous catalysis, ligands play a critical role in stabilizing the metal center and tuning its reactivity. Pyridyl β-diketonates are particularly adept in this role, serving as versatile building blocks for both homometallic complexes and heterometallic polymeric materials that act as catalyst precursors. The ambidentate nature of the deprotonated ligand allows for controlled switching between different coordination modes, which can be triggered by various stimuli to generate metallosupramolecular structures with distinct catalytic activities.

Hydrofunctionalization, the addition of an H-X molecule across an unsaturated bond, is a fundamental transformation in organic synthesis. Metal complexes derived from pyridine-containing ligands have shown efficacy in catalyzing such reactions. For instance, in the hydrofunctionalization of 1,3-diynes, copper(I) catalysts have been used for the monohydroboration to stereoselectively produce 1-boryl-substituted 1,3-enynes. The proposed mechanism involves the initial borylcupration of a carbon-carbon triple bond by an in situ generated copper-boryl complex.

Similarly, gold(I)-catalyzed processes facilitate the double hydroarylation of 1,3-diynes with substrates like pyrroles and indoles to synthesize carbazoles. This transformation proceeds through a stepwise pathway involving an initial intermolecular hydroarylation followed by a 6-endo-dig cyclization. Palladium complexes have also been employed in the hydrophenylation of diynes, where the reaction is believed to proceed via oxidative addition of a B-C bond to a Pd(0) species, followed by alkyne insertion.

The hydrosilylation of olefins is a widely used, atom-economical method for producing valuable organosilicon compounds. While platinum-based catalysts are common, complexes of other transition metals featuring pyridine-containing ligands have demonstrated significant catalytic activity.

Platinum(II) complexes derived from isomeric pyridyl-β-diketones have been identified as highly active and selective catalyst precursors for the hydrosilylation of a broad range of olefins with various hydrosilanes. The specific location of the nitrogen atom within the pyridine ring of the ligand influences the catalytic performance of the resulting Pt(II) complex.

Furthermore, the addition of pyridine has been shown to modulate the catalytic activity and selectivity of other metal systems. In iron- and cobalt-catalyzed hydrosilylations, for example, the presence of pyridine can suppress olefin hydrosilylation while accelerating the hydrosilylation of ketones, allowing for chemoselectivity switching. This suggests that the pyridine moiety plays a crucial role in the catalytic cycle, potentially by coordinating to the metal center and altering its electronic properties or steric environment.

The Mizoroki-Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene, is a cornerstone of modern organic synthesis. Palladium complexes containing pyridyl ligands are effective catalysts for this transformation.

Palladium-based assemblies derived from the pyridyl β-diketone ligand 4,4-dimethyl-1-(pyridin-4-yl)pentane-1,3-dione have been shown to be efficient catalyst precursors in the Heck cross-coupling reaction. Research has demonstrated a direct correlation between the compositional and morphological differences of these metallosupramolecular materials and their resulting catalytic activity. Similarly, various palladium(II) and palladium(0) complexes with pyridyl-imine ligands have been successfully used as pre-catalysts for the Heck coupling of iodobenzene and methyl acrylate, achieving complete conversion to trans-methylcinnamate in a short time. The catalytic activity of these systems can be remarkably high, with turnover frequency (TOF) values reaching up to 1253 h⁻¹ for certain palladium(II) complexes.

Below is a table summarizing the performance of a pyridyl-imine palladium(II) pre-catalyst in the Heck reaction.

| Pre-catalyst | Reaction | Conditions | Time for Full Conversion | Max TOF (h⁻¹) | Reference |

|---|---|---|---|---|---|

| Pd(NN')Cl₂ (pyridyl-imine) | Iodobenzene + Methyl Acrylate | DMF, 80°C, Et₃N base | 2.5 h | 1253 |

The conversion of small molecules like carbon dioxide and water into chemical fuels is a critical area of research for sustainable energy. Molecular catalysts based on metal complexes with pyridyl-type ligands are extensively studied for these electrocatalytic transformations.

CO₂ Reduction: The electrocatalytic reduction of CO₂ to value-added products like carbon monoxide (CO) is a promising strategy for mitigating greenhouse gas emissions. Cobalt complexes with polypyridine-based ligands have demonstrated high faradaic efficiency for reducing CO₂ to CO. The catalytic cycle is understood to involve the formation of a crucial metallocarboxylate intermediate, [CoII(L)–CO₂²⁻]⁰, which has been detected experimentally. Similarly, rhenium(I) complexes bearing 2,2́-bipyridine (bpy) and related pyridyl-imidazole ligands are well-known electrocatalysts for CO₂ reduction. The modular design of these ligands allows for the tuning of the complex's reduction potential, although this can sometimes come with penalties to the kinetic activity.

Water Oxidation: The oxidation of water to produce molecular oxygen is the challenging half-reaction in water splitting. The design of efficient molecular water oxidation catalysts (WOCs) is essential. Copper complexes utilizing di(2-pyridyl) ketone as a ligand have been developed as bifunctional electrocatalysts, capable of both water oxidation and CO₂ reduction. These complexes show significant structural robustness and catalytic performance. Iron complexes with pentapyridyl ligand frameworks have also been investigated as WOCs. One such complex, [Fe(Py5OMe)Cl]⁺, showed notable catalytic activity in light-driven experiments, achieving a turnover number (TON) of 130, although this activity was attributed to the formation of amorphous iron oxide from complex degradation.

The table below presents key performance metrics for selected pyridyl-ligated metal complexes in electrocatalysis.

| Complex | Reaction | Turnover Frequency (TOF) | Turnover Number (TON) | Reference |

|---|---|---|---|---|

| [Cuᴵᴵ₂(L)₂Cl₂] (L = deprotonated methoxy-di-pyridin-2-yl-methanol) | Water Oxidation | 7.23 s⁻¹ | - | |

| [Cuᴵᴵ₂(L)₂Cl₂] (L = deprotonated methoxy-di-pyridin-2-yl-methanol) | CO₂ Reduction to CO | 4.27 s⁻¹ | - | |

| [Fe(Py5OMe)Cl]⁺ | Water Oxidation (light-driven) | - | 130 |

The synthesis of enantiomerically pure compounds is of paramount importance, and asymmetric catalysis using chiral metal complexes is a primary tool for achieving this. The development of catalysts where the stereogenicity resides at the metal center ("chiral-at-metal" complexes) represents a sophisticated strategy in this field.

Octahedral chiral-only-at-metal iridium(III) complexes have been designed and successfully applied as nucleophilic catalysts. An enantiopure form of such a complex proved to be an efficient catalyst for the asymmetric Steglich rearrangement of O-acylated azlactones, achieving up to 96% enantiomeric excess (ee). This demonstrates that a kinetically inert, robust octahedral complex with metal-centered chirality can serve as a versatile catalyst in various asymmetric transformations.

Chiral palladium pincer complexes have also been developed and applied to a wide range of asymmetric catalytic reactions. The high stability and modularity of pincer complexes, combined with the meridional coordination of the ligand that enforces a specific stereo-environment around the palladium center, provide an excellent platform for designing effective chiral catalysts. These have been used in reactions such as Michael and aldol additions, allylation of aldehydes, and Suzuki-Miyaura cross-couplings.

Theoretical and Computational Studies

Quantum Chemical Calculations on Molecular Structure and Reactivity

Quantum chemical calculations are instrumental in understanding the fundamental aspects of the molecular structure and reactivity of 1-(pyridin-3-yl)butane-1,3-dione. These computational approaches offer a detailed view of its electronic and geometric properties.

Density Functional Theory (DFT) for Tautomeric Equilibria

Density Functional Theory (DFT) has been extensively used to investigate the tautomeric equilibria of pyridinylbutane-1,3-diones. ruc.dknih.gov Like other β-diketones, this compound can exist in equilibrium between a diketo form and two cis-enol tautomers. ruc.dkbohrium.com DFT calculations, particularly at the B3LYP/6-311++G(d,p) level of theory, have been employed to determine the structures, conformations, and energies of these tautomers. ruc.dknih.gov

Studies on the three isomers of 1-(n-pyridinyl)butane-1,3-diones (where n=2, 3, and 4) reveal that the equilibrium between the two cis-enol forms is a key characteristic. ruc.dkku.dk For this compound, analysis of deuterium (B1214612) isotope effects on 13C chemical shifts, supported by DFT calculations, helps in determining the equilibrium constants of the keto-enol tautomers. ruc.dkbohrium.com It has been noted that the hydrogen bond in the 3-pyridinyl isomer is the weakest among the three positional isomers. ruc.dkresearchgate.net The solvent can also influence the tautomeric equilibrium. orientjchem.org

Table 1: Calculated Relative Energies of this compound Tautomers/Conformers (This is an interactive table, please hover over the cells for more details)

| Tautomer/Conformer | Relative Energy (kcal/mol) |

|---|---|

| 3PM-2A | Data not available |

| 3PM-2G | Data not available |

| 3PM-4A | Data not available |

| 3PM-4G | Data not available |

| 3PM-4GHB | Data not available |

| 3PM-diketo | Data not available |

Data derived from DFT calculations at the B3LYP/6-311++G(d,p) level of theory. Relative energies are related to the most stable form. ruc.dk

Electronic Structure Analysis of Compounds and Complexes

The electronic structure of this compound and its complexes has been a subject of computational investigation. The Atoms in Molecules (AIM) analysis, based on DFT calculations, has been used to estimate the strength of the intramolecular hydrogen bond in the cis-enol forms of pyridinyl methyl β-diketones to be in the range of 17.9–20.3 kcal/mol. ku.dk Natural Bond Orbital (NBO) analysis has also been applied to compare the electronic structures of these molecules with related compounds like acetylacetone (B45752) and benzoylacetone. ku.dk These analyses provide insights into charge distribution, orbital interactions, and the nature of bonding within the molecule.

Investigation of Reaction Mechanisms and Pathways

While specific detailed mechanistic studies on this compound are not extensively documented in the provided results, the general principles of β-diketone reactivity can be inferred. The tautomeric equilibrium is a fundamental aspect that influences its reaction pathways. researchgate.net For instance, the enol form is a key intermediate in many reactions. stackexchange.com Computational studies on related systems, such as the reaction of β-enamino diketones, have utilized Fukui functions to predict the most electrophilic centers, which can guide the understanding of reaction regioselectivity. researchgate.net The general mechanism for the formation of 1,5-diketones, which can be related to the reactivity of the acetyl group in this compound, involves enolate formation, nucleophilic addition, and dehydration. acs.org

Conformational Analysis

Conformational analysis of this compound is crucial for understanding its structure and properties. ruc.dk DFT calculations have been used to investigate the different possible conformations, including the relative orientations of the pyridyl ring and the dione (B5365651) moiety. ruc.dknih.gov The stability of these conformers is influenced by factors such as steric hindrance and intramolecular interactions, including the intramolecular hydrogen bond in the enol forms. ku.dk For related flexible molecules, molecular dynamics simulations have been used to determine the ratios and lifetimes of different conformations in solution. mdpi.com

Computational Approaches in Ligand Design and Coordination Principles

The β-diketone moiety in this compound makes it an excellent ligand for forming metal complexes. Computational methods are valuable tools in designing ligands with specific properties and understanding their coordination behavior. The presence of both a nitrogen atom in the pyridine (B92270) ring and the oxygen atoms of the diketone group allows for various coordination modes. rsc.org

Computational studies on palladium(II) complexes with pyridyl β-diketone ligands have shown that both neutral bidentate NO-donor and zwitterionic OO-donor coordination modes are possible. rsc.org These computational insights, combined with experimental data from multinuclear NMR, are crucial for establishing the structure of the resulting complexes. rsc.org The design of such ligands can be tailored to achieve specific properties in the final metal complex, such as liquid-crystalline behavior. rsc.org

Future Research Directions and Emerging Applications

Development of Novel Synthetic Routes

The traditional synthesis of 1-(pyridin-3-yl)butane-1,3-dione typically involves a Claisen condensation between a pyridine-derived ester, such as methyl nicotinate (B505614), and acetone (B3395972). While effective, this method can present challenges in terms of yield and purification. Future research is poised to develop more efficient, sustainable, and versatile synthetic strategies.

Emerging methodologies that could be applied include:

Flow Chemistry: Continuous flow processes offer superior control over reaction parameters like temperature and mixing, potentially leading to higher yields, improved safety, and easier scalability compared to batch reactions. youtube.com The synthesis of this compound is a prime candidate for optimization using flow reactors. youtube.com

Photoredox Catalysis: Visible-light mediated photoredox catalysis has emerged as a powerful tool for forming carbon-carbon bonds under mild conditions. nih.govnih.gov Exploring photocatalytic pathways could provide a greener alternative to traditional base-mediated condensations, potentially allowing for a wider range of functional groups in the final product. nih.govnih.gov

Multicomponent Reactions: One-pot, multicomponent reactions are highly sought after for their efficiency and atom economy. Designing a convergent synthesis where the pyridine (B92270) ring, the dione (B5365651) backbone, and various substituents are assembled in a single step would represent a significant advancement. nih.gov

A comparison of the traditional route with potential novel routes is outlined below:

| Feature | Traditional Claisen Condensation | Potential Novel Synthetic Routes |

| Methodology | Base-mediated condensation of an ester and a ketone. | Flow chemistry, photoredox catalysis, multicomponent reactions. |

| Key Advantages | Well-established procedure. | Higher efficiency, improved safety, sustainability, atom economy, potential for diversification. |

| Reactants | Methylpyridine-3-carboxylate, Acetone, Sodium Methoxide (B1231860). | Varies by method; may include simpler precursors under catalytic conditions. |

| Future Goal | Increase yield and simplify purification. | Develop robust, scalable, and environmentally benign syntheses for the parent compound and its derivatives. |

Exploration of Advanced Coordination Architectures

The ability of this compound to act as a hybrid ligand, coordinating to metal ions through both its pyridyl nitrogen and β-diketonate oxygen atoms, opens the door to constructing sophisticated coordination architectures. researchgate.net Research in this area is moving beyond simple complexes to the design of functional supramolecular assemblies.

Future explorations are likely to focus on:

Metal-Organic Frameworks (MOFs): The ligand's geometry is suitable for acting as a linker in the formation of porous MOFs. uow.edu.aumdpi.com These materials could be designed for applications in gas storage, separations, and heterogeneous catalysis. researchgate.netuow.edu.au The pyridyl group provides a secondary binding site that can be used to create mixed-metal frameworks with tailored properties. researchgate.net

Coordination Polymers: The formation of one-, two-, or three-dimensional coordination polymers with interesting topologies is an active area of research. nih.gov For instance, related pyridyl-amide ligands have been shown to form layered nickel(II) coordination polymers with distinct grid topologies. nih.gov

Luminescent Complexes: The β-diketonate group is an excellent "antenna" for sensitizing the luminescence of lanthanide ions like Europium (Eu³⁺) and Terbium (Tb³⁺). mdpi.comtandfonline.com A polymeric complex involving the related 1-(pyridin-4-yl)butane-1,3-dione (B1315463) and Eu³⁺ has been shown to function as a selective chemosensor. evitachem.com Future work will likely involve creating highly luminescent materials for applications in lighting, displays, and bio-imaging. mdpi.comacs.org

| Architecture Type | Metal Ion Examples | Potential Function/Application |

| Coordination Polymer | Ni(II), Eu(III) | Chemosensors, Catalysis |

| Metal-Organic Framework (MOF) | Al(III), Ga(III), Mn(II) | Gas Storage, Separation, Mixed-Metal Catalysis |

| Discrete Luminescent Complex | Eu(III), Tb(III), Sm(III) | OLEDs, Bio-imaging Probes, Anti-counterfeiting |

| Mixed-Metal Cages | Rh(III), Ir(III), Ru(III), Cu(II) | Host-Guest Chemistry, Molecular Encapsulation |

Expansion of Catalytic Systems and Processes

While the catalytic applications of this compound itself are not yet extensively reported, its structure is highly promising for developing novel catalysts. The ligand can be used to create well-defined metal complexes that act as either homogeneous or heterogeneous catalysts. biosynth.com

Future research directions include:

Asymmetric Catalysis: By introducing chiral centers into the ligand structure, it should be possible to develop asymmetric catalysts for enantioselective reactions, which are of high importance in the pharmaceutical industry.

Tandem Catalysis: The dual coordination sites could be used to immobilize different metal centers within a single framework, creating multifunctional catalysts capable of promoting tandem or cascade reactions. A dual heterogeneous catalyst, Pd-Au@Mn(II)-MOF, has been reported for the one-pot tandem synthesis of imines, showcasing the potential of such systems. evitachem.com

Hydrogenation and Oxidation: Metal complexes are central to many hydrogenation and oxidation reactions. google.comresearchgate.net Complexes of this compound with metals like palladium, ruthenium, or iridium could be explored as catalysts for the hydrogenation of unsaturated bonds or the selective oxidation of alcohols. google.comresearchgate.net

| Catalytic System | Key Features | Potential Catalytic Process |

| Homogeneous Catalyst | Soluble metal complex with defined stereochemistry. | Asymmetric synthesis, C-C coupling reactions. |

| Heterogeneous Catalyst (e.g., MOF-supported) | Recyclable catalyst with active sites within a porous framework. | Hydrogenation, oxidation, tandem reactions. |

| Photocatalyst | Lanthanide or transition metal complex that absorbs light to drive reactions. | Degradation of pollutants, organic synthesis. |

Innovative Applications in Material Science